Crisamicin C Exhibits 2- to 8-Fold Higher Antibacterial Potency than Crisamicin A Across Multiple Gram-Positive Species
In a head-to-head agar dilution assay, crisamicin C demonstrated significantly lower MIC values than its co-produced analog crisamicin A against a panel of Gram-positive bacteria [1]. For Staphylococcus aureus ATCC 6538P, the MIC of crisamicin C was 0.25 µg/mL versus 1 µg/mL for crisamicin A, representing a 4-fold potency gain. Against Bacillus subtilis ATCC 7972, crisamicin C achieved an MIC of 0.125 µg/mL compared to 0.5 µg/mL for crisamicin A (4-fold). For Streptococcus faecalis ATCC 19433, the difference reached 8-fold (0.25 vs. 2 µg/mL). Both compounds were inactive against Gram-negative bacteria and fungi (MIC >64 µg/mL), confirming identical spectrum but differentiated potency [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | S. aureus ATCC6538P: 0.25 µg/mL; B. subtilis ATCC7972: 0.125 µg/mL; B. cereus ATCC14579: 0.25 µg/mL; S. faecalis ATCC19433: 0.25 µg/mL; M. luteus ATCC4698: 0.125 µg/mL |
| Comparator Or Baseline | Crisamicin A: S. aureus 1 µg/mL; B. subtilis 0.5 µg/mL; B. cereus 0.5 µg/mL; S. faecalis 2 µg/mL; M. luteus 0.125 µg/mL |
| Quantified Difference | 2- to 8-fold lower MIC for crisamicin C across tested Gram-positive strains |
| Conditions | Agar dilution method; Mueller-Hinton agar; incubation 37°C 18-24 h (J Antibiot 41:149-156, 1988) |
Why This Matters
Researchers procuring the most potent component of the crisamicin complex would select crisamicin C for Gram-positive antibacterial assays; using crisamicin A would require 2- to 8-fold higher concentrations to achieve the same growth inhibition, potentially skewing dose-response relationships and structure-activity conclusions.
- [1] Russell WL, Pandey RC, Schaffner CP, Fales HM. Crisamicin C, a new isochromanequinone antibiotic. Isolation, structure determination, and biosynthesis. J Antibiot (Tokyo). 1988 Feb;41(2):149-56. View Source
